molecular formula C12H12N2O2S B1491536 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098035-94-8

3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1491536
CAS No.: 2098035-94-8
M. Wt: 248.3 g/mol
InChI Key: LILLXEDWLOHMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit enzymes involved in the synthesis and degradation of key metabolites, thereby affecting metabolic flux and metabolite levels. These interactions can lead to significant changes in cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its biochemical activity, as they determine its availability and concentration at the target sites .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can affect cellular metabolism .

Properties

IUPAC Name

3-cyclopropyl-6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-11-6-9(5-8-3-4-17-7-8)13-12(16)14(11)10-1-2-10/h3-4,6-7,10H,1-2,5H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILLXEDWLOHMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=C(NC2=O)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.